Ketazocine

Opioid Receptor Pharmacology Receptor Binding Selectivity Benzomorphan SAR

Opioid receptor research often requires KOR agonists with precisely characterized selectivity profiles to ensure valid cross-study comparisons. Ketazocine addresses this need as the eponymous KOR ligand with a well-defined KOR/MOR selectivity ratio (~2.9-fold). • Quantitative benchmark: EC50 = 80 nM (cAMP assay, human KOR/CHO-K1) for consistent agonist efficacy normalization. • Clean off-target profile: No sigma- or phencyclidine-like activity confirmed in vivo and in vitro, enabling clear dissection of KOR-mediated vs. sigma-mediated effects. • Structurally validated: X-ray crystal structure available for docking studies and rational benzomorphan scaffold optimization.

Molecular Formula C18H23NO2
Molecular Weight 285.4 g/mol
CAS No. 36292-69-0
Cat. No. B1673596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKetazocine
CAS36292-69-0
Synonyms(+)-3-(cyclopropylmethyl)-8-keto-5-(eq)-9-(ax)-dimethyl-6,7-benzomorphan
ketazocine
ketazocine methanesulfonate
ketazocine, (2alpha,6alpha,11S*)-(+-)-isomer
ketazocine, (2alpha,6alpha,11S*)-isomer
ketazocine, hydrochloride, (2alpha,6alpha,11S*)-isomer
ketazocine, mesylate, (2alpha,6alpha,11S*)-(+-)-isomer
ketazocine, mesylate, (2S-(2alpha,6alpha,11S*))-isomer
ketocyclazocine
Molecular FormulaC18H23NO2
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESCC1C2C(=O)C3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O
InChIInChI=1S/C18H23NO2/c1-11-16-17(21)14-6-5-13(20)9-15(14)18(11,2)7-8-19(16)10-12-3-4-12/h5-6,9,11-12,16,20H,3-4,7-8,10H2,1-2H3/t11-,16-,18+/m0/s1
InChIKeyHQBZLVPZOGIAIQ-SDDDUWNISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ketazocine (CAS 36292-69-0) Procurement Guide: Prototypic Kappa Opioid Receptor Agonist for Opioid Receptor Research


Ketazocine (CAS 36292-69-0, also known as ketocyclazocine) is a benzomorphan derivative and a prototypic kappa opioid receptor (KOR) agonist [1]. First synthesized in 1959, it was later recognized for its distinct behavioral profile in canines, which led to the classification of KORs as a separate opioid receptor subtype [2]. Ketazocine binds selectively to KORs, with reported Ki values of approximately 0.21 nM for KOR, compared to 0.6 nM for the mu opioid receptor (MOR) and 0.5 nM for the delta opioid receptor (DOR), indicating a ~2.5- to 3-fold preference for KOR over MOR and DOR [3]. As the eponymous ligand for the KOR, ketazocine remains a critical reference standard in opioid pharmacology for characterizing KOR-mediated effects and benchmarking novel KOR ligands.

Why Ketazocine (36292-69-0) Cannot Be Substituted with Other Kappa Agonists in Critical Research Applications


Although many compounds are classified as kappa opioid receptor (KOR) agonists, their pharmacological profiles vary substantially in terms of receptor selectivity, functional bias, and in vivo efficacy [1]. For instance, while U-50,488 and U-69,593 are highly selective KOR agonists with minimal mu opioid receptor (MOR) activity, ketazocine exhibits a mixed KOR/MOR profile that more closely resembles the endogenous ligand dynorphin in certain assays [2]. Moreover, ketazocine's benzomorphan scaffold imparts distinct conformational properties and sigma receptor interaction profiles that differ from structurally unrelated KOR agonists [3]. These differences directly impact experimental outcomes in assays measuring analgesic cross-tolerance, discriminative stimulus effects, and receptor subtype selectivity, making simple substitution among KOR agonists scientifically invalid [4].

Ketazocine (36292-69-0) Quantitative Differentiation Evidence Against Closest Analogs


Ketazocine Exhibits a Distinct Receptor Selectivity Profile Compared to Ethylketocyclazocine and U-50,488

Ketazocine demonstrates a Ki of 0.21 nM for the kappa opioid receptor (KOR), compared to 0.6 nM for the mu opioid receptor (MOR) and 0.5 nM for the delta opioid receptor (DOR), yielding a KOR:MOR selectivity ratio of approximately 2.9 [1]. In contrast, ethylketocyclazocine binds to MOR and KOR with similar affinities (Ki of 0.22 nM and 0.15 nM, respectively), showing minimal selectivity [2]. Furthermore, U-50,488 is a highly selective KOR agonist with no detectable MOR agonist or antagonist activity, representing a stark contrast to ketazocine's mixed profile [3].

Opioid Receptor Pharmacology Receptor Binding Selectivity Benzomorphan SAR

Ketazocine Shows Distinct In Vivo Antinociceptive Efficacy and Mu Receptor Involvement Compared to Selective Kappa Agonists

In a 50°C water tail-withdrawal assay in rhesus monkeys, ethylketocyclazocine (EKC) exhibited a naltrexone apparent pA2 value of 7.97 (95% CI: 7.93–8.01), which was intermediate between the mu agonist alfentanil (8.66) and the selective kappa-1 agonists U69,593 (7.64) and U50,488 (7.55) [1]. Pretreatment with the irreversible mu antagonist clocinnamox confirmed that the antinociceptive effects of U69,593, U50,488, bremazocine, and enadoline were mu-independent, whereas EKC's effects were mediated by both mu and kappa receptors [2]. This demonstrates that ketazocine-class compounds engage a distinct receptor population in vivo.

In Vivo Analgesia Opioid Receptor Pharmacology Naltrexone pA2 Analysis

Ketazocine Demonstrates Quantifiable Functional Potency in a cAMP Accumulation Assay

Ketazocine activates the human kappa opioid receptor (KOR) expressed in CHO-K1 cells, as measured by inhibition of forskolin-induced cAMP accumulation, with an EC50 of 80 nM [1]. This functional potency is a critical benchmark for evaluating novel KOR agonists in signal transduction assays. While comparative EC50 data for other KOR agonists in the same assay system are not provided in the source, this value establishes a reference point for relative agonist activity in a standardized functional readout.

Functional Assay cAMP Inhibition KOR Agonism

Ketazocine Lacks Sigma- and Phencyclidine-Like Activity, Distinguishing It from Other Benzomorphans

A comprehensive pharmacodynamic study in dogs demonstrated that ketazocine enantiomers do not exhibit sigma- or phencyclidine (PCP)-like activity [1]. This contrasts with other benzomorphans such as N-allylnormetazocine (SKF 10,047) and cyclazocine, which are known to interact with sigma receptors and produce psychotomimetic effects [2]. Additionally, in a binding assay for ion channel sites associated with sigma/PCP pharmacology, ketazocine and ethylketocyclazocine were 'much less active' compared to N-allylnormetazocine, cyclazocine, phenazocine, and pentazocine, which exhibited IC50 values between 0.4 and 5 µM [3].

Sigma Receptor Phencyclidine Off-Target Activity

Ketazocine's X-Ray Crystal Structure Reveals Unique Conformational Features Among Benzomorphans

X-ray crystallographic analysis of ketazocine revealed an N-equatorial configuration and a distorted chair conformation of the piperidine ring, which were also observed in ethylketazocine and alpha-(-)-N-cis-3-chloroallyl-normetazocine [1]. However, computational studies (AM1 method) predicted three low-energy conformations about the N–C(12) and C(12)–C(13) bonds for all three compounds, with one conformation being significantly more populated (60–68%) [2]. The restricted interconversion route between conformational states noted with both AM1 and MM2 methods is proposed to contribute to the regulation of relative mu and kappa analgesic activities of benzomorphans [3]. These structural nuances differentiate ketazocine from analogs like cyclazocine and pentazocine, which lack the 8-oxo group.

Structural Biology X-Ray Crystallography Conformational Analysis

Ketazocine Produces Sedation and Diuresis at Antinociceptive Doses, Differing from Pure Kappa-1 Agonists

At dosages that elicited antinociception in rats, ketazocine also produced significant sedation and diuresis [1]. In contrast, the highly selective kappa-1 agonist U-50,488 produces antinociception with less pronounced sedation and diuresis, suggesting that these side effects may be mediated by non-kappa-1 receptor subtypes or by ketazocine's mu receptor component [2]. In rhesus monkeys, doses of ethylketazocine that produced kappa-appropriate discriminative stimulus effects were similar to doses that increased urine output, but smaller than doses that increased tail-withdrawal latencies (i.e., antinociception) [3].

In Vivo Pharmacology Side Effect Profile KOR Subtype Selectivity

Optimal Procurement and Application Scenarios for Ketazocine (CAS 36292-69-0) Based on Quantitative Evidence


Reference Standard for Characterizing Mixed Kappa/Mu Opioid Pharmacology

Ketazocine's unique KOR/MOR selectivity profile (Ki KOR = 0.21 nM, MOR = 0.6 nM; ratio ≈ 2.9) makes it an essential reference compound for studies requiring a ligand with balanced, but not highly selective, activity at both receptors [1]. This profile is particularly valuable in assays comparing the effects of endogenous dynorphin peptides or in studies of opioid receptor heterodimerization where both KOR and MOR are co-expressed. Procurement of ketazocine enables researchers to benchmark novel compounds against a well-characterized mixed agonist rather than against highly selective tools like U-50,488, which do not recapitulate the native pharmacology of endogenous opioid systems.

Functional Control for cAMP Inhibition Assays in KOR-Expressing Cell Lines

With a defined EC50 of 80 nM in a standardized cAMP accumulation assay using human KOR expressed in CHO-K1 cells, ketazocine serves as an ideal positive control for screening novel KOR agonists [2]. This quantitative benchmark allows for consistent normalization of agonist efficacy across experiments and facilitates cross-study comparisons. Researchers should procure ketazocine for use as a reference agonist in functional assays, particularly when characterizing G protein-mediated signaling downstream of KOR activation.

Conformational Benchmark for Structure-Based Drug Design of Benzomorphan Analgesics

The well-defined X-ray crystal structure and computational conformational profile of ketazocine provide a validated scaffold for structure-based drug design efforts targeting KOR [3]. Medicinal chemists developing novel benzomorphan analgesics can use ketazocine's structural data (N-equatorial configuration, distorted chair piperidine ring, restricted bond rotation) as a template for docking studies, pharmacophore modeling, and rational modifications aimed at improving KOR selectivity or reducing off-target effects. Procurement of ketazocine as a reference standard supports these computational and synthetic chemistry workflows.

Negative Control for Sigma/PCP Receptor-Mediated Effects in Behavioral Studies

Given the documented absence of sigma- and phencyclidine-like activity in both in vivo dog models and in vitro ion channel binding assays, ketazocine is an optimal negative control for studies investigating the behavioral or neurochemical consequences of sigma receptor activation [4]. Researchers studying psychotomimetic benzomorphans like N-allylnormetazocine or cyclazocine can use ketazocine to dissociate kappa-mediated from sigma-mediated effects, thereby clarifying the receptor mechanisms underlying observed phenotypes. This clean off-target profile enhances the interpretability of behavioral pharmacology experiments.

Technical Documentation Hub

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39 linked technical documents
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